molecular formula C9H10O2 B13966701 (4-Hydroxy-3-methylphenyl)acetaldehyde CAS No. 433230-56-9

(4-Hydroxy-3-methylphenyl)acetaldehyde

Cat. No.: B13966701
CAS No.: 433230-56-9
M. Wt: 150.17 g/mol
InChI Key: BUACKZOZMOQLGI-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methylphenyl)acetaldehyde is an aromatic aldehyde derivative featuring a benzene ring substituted with a hydroxy group (-OH) at the para position (C4), a methyl group (-CH₃) at the meta position (C3), and an acetaldehyde (-CH₂CHO) side chain. The aldehyde functional group confers reactivity toward nucleophiles, while the electron-donating methyl and hydroxy substituents influence electronic distribution, solubility, and stability .

Properties

CAS No.

433230-56-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(4-hydroxy-3-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H10O2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,5-6,11H,4H2,1H3

InChI Key

BUACKZOZMOQLGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC=O)O

Origin of Product

United States

Preparation Methods

Direct Reduction of Carboxylic Acid to Aldehyde

The patent also highlights a direct reduction approach of the corresponding carboxylic acid to the aldehyde using reducing agents, which can be more efficient than multi-step oxidation/reduction sequences.

Step Reagents/Conditions Notes
1 3-(3-methyl-4-hydroxyphenyl)-3-methylbutyric acid Starting acid intermediate
2 Pivalic acid anhydride (1–5 eq.) Activates acid for reduction
3 Triphenylphosphine derivative + Palladium acetate catalyst Catalyzes reduction
4 Elevated temperature Accelerates reaction
5 Work-up to isolate this compound Purification by standard methods

Reductive Alkylation to Derivatives (Contextual Synthesis)

The aldehyde can be used in reductive alkylation reactions, for example, with L-aspartyl-L-phenylalanine methyl ester (aspartame) to produce derivatives. Although this is a downstream application, it confirms the aldehyde's synthetic accessibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Remarks
Multi-step synthesis via acid intermediate 3-Methyl-4-hydroxyacetophenone Pivalic acid anhydride, triphenylphosphine, Pd acetate Elevated temperature, multi-step Complex, less industrially profitable
Direct reduction of carboxylic acid 3-(3-methyl-4-hydroxyphenyl)-3-methylbutyric acid Reducing agents, catalysts as above Elevated temperature More straightforward, preferred route
Reductive alkylation (derivative synthesis) This compound Pd-based catalyst, hydrogen Hydrogenation conditions Confirms aldehyde availability

Research Findings and Analysis

  • The patent US6689902B2 provides the most comprehensive and practical synthetic route, emphasizing the complexity of the process and the need for catalytic reduction steps to obtain the aldehyde.
  • The use of pivalic acid anhydride and palladium catalysts is crucial for efficient reduction of the carboxylic acid intermediate to the aldehyde.
  • Reaction temperature flexibility allows optimization for yield and reaction time.
  • The aldehyde is reactive and can be further functionalized, as demonstrated by reductive alkylation reactions.
  • No simpler one-pot or eco-friendly direct synthesis methods for this specific aldehyde were found in the surveyed literature, indicating the challenge of its preparation.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.

Major Products

The major products formed from these reactions include 4-hydroxyphenylacetate and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Hydroxy-3-methylphenyl)acetaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Hydroxy-3-methoxyphenylglycolaldehyde (3-Methoxy-4-hydroxyphenylglycolaldehyde)

  • CAS : 17592-23-3
  • Formula : C₉H₁₀O₄
  • Key Features: Replaces the methyl group with a methoxy (-OCH₃) at C3. The methoxy group donates electrons via resonance, enhancing the phenol's acidity compared to the methyl-substituted analog. Used in biochemical studies as a metabolite or intermediate in lignin degradation pathways .

4-Hydroxy-3-methylacetophenone

  • CAS : 876-02-8
  • Formula : C₉H₁₀O₂
  • Key Features: Features a ketone (-COCH₃) instead of an aldehyde. The ketone group reduces electrophilicity compared to aldehydes, making it less reactive toward nucleophilic addition.

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

  • CAS : 306-08-1
  • Formula : C₉H₁₀O₄
  • Key Features: Replaces the aldehyde with a carboxylic acid (-CH₂COOH). Increased polarity and higher boiling point due to hydrogen bonding. Used in pharmaceutical research and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .

Chlorophenylacetaldehyde Derivatives

  • Examples : 2-(2-chlorophenyl)acetaldehyde, 2-(4-chlorophenyl)acetaldehyde
  • Key Features :
    • Chlorine substituents (-Cl) introduce electron-withdrawing effects, increasing aldehyde electrophilicity.
    • Boiling points and GC retention times vary with substituent position, as seen in studies on chlorinated analogs .

Comparative Data Table

Compound Name CAS Formula Molecular Weight Functional Groups Key Properties
(4-Hydroxy-3-methylphenyl)acetaldehyde Not listed C₉H₁₀O₂ 150.17 (est.) -OH, -CH₃, -CH₂CHO High reactivity (aldehyde), moderate solubility due to -OH and -CH₃ groups.
4-Hydroxy-3-methoxyphenylglycolaldehyde 17592-23-3 C₉H₁₀O₄ 194.18 -OH, -OCH₃, -CH₂CHO Enhanced acidity of -OH, used in biochemical pathways .
4-Hydroxy-3-methylacetophenone 876-02-8 C₉H₁₀O₂ 150.17 -OH, -CH₃, -COCH₃ Lower reactivity (ketone), stable under acidic conditions .
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 306-08-1 C₉H₁₀O₄ 194.18 -OH, -OCH₃, -CH₂COOH High polarity, used in pharmaceuticals .

Key Research Findings

  • Reactivity : Aldehyde-containing derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic addition reactions compared to ketones or carboxylic acids .
  • Sensory Impact : In wine, acetaldehyde derivatives contribute to fruity and nutty aromas. Substituents like -OCH₃ or -CH₃ may alter odor thresholds and descriptor profiles .
  • Analytical Behavior : GC-MS retention times vary with substituent electronic effects. For example, methoxy groups increase polarity, leading to longer retention compared to methyl analogs .

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